molecular formula C22H28F3NO7 B13420080 7-(N-(2R-hydroxy-2-(3-trifluoromethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycyclopentyl)-5-heptenoic acid CAS No. 64812-14-2

7-(N-(2R-hydroxy-2-(3-trifluoromethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycyclopentyl)-5-heptenoic acid

Cat. No.: B13420080
CAS No.: 64812-14-2
M. Wt: 475.5 g/mol
InChI Key: WRIONUABRNQEIH-MYMJFDNYSA-N
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Description

“7-(N-(2R-hydroxy-2-(3-trifluoromethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycyclopentyl)-5-heptenoic acid” is a complex organic compound characterized by its unique molecular structure. This compound features a cyclopentyl ring, a heptenoic acid chain, and several functional groups, including hydroxyl, amino, and trifluoromethylphenyloxy groups. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(N-(2R-hydroxy-2-(3-trifluoromethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycyclopentyl)-5-heptenoic acid” typically involves multiple steps, including:

    Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: Hydroxyl, amino, and trifluoromethylphenyloxy groups are introduced through specific reactions such as hydroxylation, amination, and etherification.

    Coupling reactions: The heptenoic acid chain is attached through coupling reactions, often using reagents like coupling agents and catalysts.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized for large-scale synthesis.

    Purification techniques: Methods like crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Substitution reactions can occur at the amino or hydroxyl groups, replacing them with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C) or other metal catalysts for hydrogenation reactions.

Major Products

    Oxidation products: Ketones, aldehydes, or carboxylic acids.

    Reduction products: Alcohols or amines.

    Substitution products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Biological activity studies: Researchers may investigate the compound’s effects on biological systems, including its potential as an enzyme inhibitor or receptor agonist/antagonist.

Medicine

    Drug development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

    Material science: The compound’s properties may be explored for applications in developing new materials with specific functionalities.

Mechanism of Action

The mechanism by which “7-(N-(2R-hydroxy-2-(3-trifluoromethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycyclopentyl)-5-heptenoic acid” exerts its effects can involve:

    Molecular targets: Such as enzymes, receptors, or other proteins.

    Pathways involved: The compound may interact with specific signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl derivatives: Compounds with similar cyclopentyl rings and functional groups.

    Heptenoic acid derivatives: Compounds with similar heptenoic acid chains.

Uniqueness

    Functional group diversity: The presence of multiple functional groups, including trifluoromethylphenyloxy, makes this compound unique.

    Potential biological activity: The combination of functional groups may confer unique biological activities not seen in similar compounds.

Properties

CAS No.

64812-14-2

Molecular Formula

C22H28F3NO7

Molecular Weight

475.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[[(2R)-2-hydroxy-3-[3-(trifluoromethyl)phenoxy]propanoyl]amino]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C22H28F3NO7/c23-22(24,25)13-6-5-7-14(10-13)33-12-18(29)21(32)26-20-15(16(27)11-17(20)28)8-3-1-2-4-9-19(30)31/h1,3,5-7,10,15-18,20,27-29H,2,4,8-9,11-12H2,(H,26,32)(H,30,31)/b3-1-/t15-,16-,17+,18+,20+/m0/s1

InChI Key

WRIONUABRNQEIH-MYMJFDNYSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)NC(=O)[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O

Canonical SMILES

C1C(C(C(C1O)NC(=O)C(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O

Origin of Product

United States

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